Cbz-N-amido-PEG6-acid
Overview
Description
Cbz-N-amido-PEG6-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . It is used as a linker molecule to attach other molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG6-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Molecular Structure Analysis
The molecular weight of Cbz-N-amido-PEG6-acid is 487.6 g/mol . Its molecular formula is C23H37NO10 . It contains a CBZ-protected amino group and a terminal carboxylic acid .Chemical Reactions Analysis
The terminal carboxylic acid of Cbz-N-amido-PEG6-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .Scientific Research Applications
Use as a Linker Molecule
Application
Cbz-N-amido-PEG6-acid is used as a linker molecule to attach other molecules to it .
Method of Application
The terminal carboxylic acid of Cbz-N-amido-PEG6-acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .
Results
The formation of a stable amide bond allows for the attachment of various molecules, enhancing the versatility of the compound in different applications .
Use in Drug Delivery
Application
Cbz-N-amido-PEG6-acid is used in drug delivery systems .
Method of Application
The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Results
The increased solubility in aqueous media improves the bioavailability of the drug, enhancing its therapeutic effects .
Use in PROTACs Synthesis
Application
Cbz-N-amido-PEG6-acid is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .
Method of Application
The specific method of application in PROTACs synthesis is not specified in the available resources .
Results
The use of Cbz-N-amido-PEG6-acid in PROTACs synthesis contributes to the development of novel therapeutic agents .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO10/c25-22(26)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-23(27)34-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAOJWRYJPALAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149915 | |
Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-N-amido-PEG6-acid | |
CAS RN |
1334177-80-8 | |
Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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